Oxaliplatin
Overview
Description
Oxaliplatin, a platinum-based antineoplastic agent, is recognized for its significant role in the treatment of metastatic colorectal cancer among other malignancies. It operates primarily by inhibiting DNA synthesis through the formation of intrastrand cross-links in DNA. Notably, oxaliplatin exhibits a unique activity spectrum and lacks cross-resistance with other platinum compounds, making it a critical component in chemotherapy regimens (Culy, Clemett, & Wiseman, 2000).
Synthesis Analysis
The synthesis of oxaliplatin involves the coordination of a 1,2-diaminocyclohexane (DACH) carrier ligand with platinum, resulting in a third-generation cisplatin analogue. This structural innovation contributes to its distinct mechanism of action and therapeutic efficacy, especially in colorectal cancer (CRC) treatment. The combination of oxaliplatin with fluorouracil (5-FU) has demonstrated synergistic efficacy, indicating a pivotal advancement in chemotherapy protocols (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).
Molecular Structure Analysis
Oxaliplatin's molecular structure, featuring the DACH ligand, is instrumental in its antitumor activity. This structure facilitates the formation of DNA adducts, which are less susceptible to repair mechanisms compared to those formed by other platinum compounds. Consequently, oxaliplatin is effective against tumors with acquired resistance to cisplatin and carboplatin, underscoring its significant therapeutic value (Gatti & Perego, 2009).
Chemical Reactions and Properties
Oxaliplatin engages in complex chemical reactions leading to its antitumor efficacy. Upon entering the cell, it forms reactive platinum-DNA adducts, inducing cellular stress and apoptosis. Its unique chemical properties, including the DACH ligand, enhance its binding affinity for DNA and contribute to its effectiveness in cancer therapy (L. Gatti & P. Perego, 2009).
Physical Properties Analysis
The physical properties of oxaliplatin, such as solubility and stability, are crucial for its formulation and delivery. Its compatibility with various solvents and its stability under physiological conditions ensure its effectiveness as a chemotherapeutic agent. These properties facilitate its administration and absorption, enhancing its therapeutic profile (Yang & Fu, 2014).
Chemical Properties Analysis
Oxaliplatin's chemical properties, including reactivity and interaction with biological molecules, underpin its pharmacological activity. Its ability to form platinum-DNA adducts disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis. These interactions are pivotal to its antineoplastic efficacy and its role in overcoming resistance to platinum-based therapies (Gatti & Perego, 2009).
Scientific Research Applications
Oxaliplatin is a platinum-based chemotherapy drug that is used in the treatment of cancer, specifically colorectal cancer . It works by interfering with the growth of cancer cells, which eventually leads to their death .
One of the key areas of research around Oxaliplatin is its use in combination with other drugs as part of a targeted therapy approach . This involves using specific drugs or substances to identify and attack cancer cells without harming normal cells .
Another area of research is the development of strategies to manage Oxaliplatin-induced peripheral neuropathy, a severe and potentially permanent side effect of the drug . This involves understanding the molecular basis of this condition and developing new drugs to treat it .
There is also research being conducted into the use of machine learning models to predict which patients could benefit from the addition of Oxaliplatin to their treatment regimen . This could allow physicians to tailor treatment regimens better for their patients .
- Carcinoma of the Colon or Rectum : Oxaliplatin is a platinum-based chemotherapy agent used to treat carcinoma of the colon or rectum or stage III colon cancer .
- Cancer of Unknown Primary : Data from a small multicenter phase II trial support the use of oxaliplatin (in combination with capecitabine) for the treatment of recurrent or refractory cancer of unknown primary .
- Molecularly Targeted Therapy : Real or potential synergism has been observed when oxaliplatin is combined with other cytotoxic agents or molecularly targeted agents .
Safety And Hazards
Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a potent compound capable of causing allergic sensitization and potentially cancer and damage to the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAFYCQODLXJNR-BNTLRKBRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63121-00-6 (SP-4-2 (trans)), 61825-94-3 (SP-4-2) | |
Record name | Oxaliplatin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxaliplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.75e+01 g/L | |
Record name | Oxaliplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lipoxal | |
CAS RN |
61825-94-3, 63121-00-6 | |
Record name | Oxaliplatin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinum (II), (cyclohexane-1,2-diammine)oxalato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaliplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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